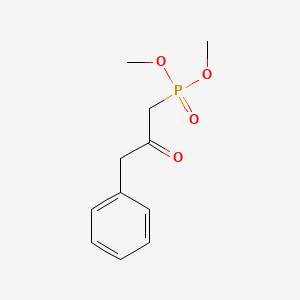

Dimethyl-2-oxo-3-phenylpropyl phosphonate

概要

説明

Dimethyl-2-oxo-3-phenylpropyl phosphonate is an organophosphorus compound with the molecular formula C11H15O4P. It is known for its role in organic synthesis, particularly in the formation of phosphorylated intermediates. The compound is characterized by its phosphonate group attached to a phenylpropyl backbone, making it a versatile reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl-2-oxo-3-phenylpropyl phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For instance, the reaction between trialkyl phosphites and chloroacetone can yield the desired phosphonate, although care must be taken to avoid side reactions .

Another method involves the acylation of methylphosphonates. This process includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent. This method, however, requires stringent conditions and high purity reagents .

Industrial Production Methods

Industrial production of this compound typically follows the Michaelis-Arbuzov reaction due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities, often involving controlled temperatures and the use of catalysts to enhance reaction rates .

化学反応の分析

Types of Reactions

Dimethyl-2-oxo-3-phenylpropyl phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The phosphonate group can participate in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphorylated intermediates, phosphonic acids, and phosphine oxides. These products are valuable in further synthetic applications, particularly in the synthesis of complex organic molecules .

科学的研究の応用

Dimethyl-2-oxo-3-phenylpropyl phosphonate has a wide range of applications in scientific research:

作用機序

The mechanism of action of dimethyl-2-oxo-3-phenylpropyl phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and oxo groups, which can modulate its interaction with other molecules .

類似化合物との比較

Similar Compounds

Dimethyl (2-oxo-3-phenoxypropyl)phosphonate: Similar in structure but with a phenoxy group instead of a phenyl group.

Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains ethyl groups instead of methyl groups, affecting its reactivity and solubility.

Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction.

Uniqueness

Dimethyl-2-oxo-3-phenylpropyl phosphonate is unique due to its specific combination of a phenyl group and a phosphonate group, which provides distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and as an intermediate in various industrial processes .

生物活性

Dimethyl-2-oxo-3-phenylpropyl phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₅O₄P and a molecular weight of approximately 270.27 g/mol. The compound features a phosphonate group attached to a phenyl ring and a ketone functionality, which enhances its reactivity and potential applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅O₄P |

| Molecular Weight | 270.27 g/mol |

| Functional Groups | Phosphonate, Ketone |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

- Formation of the Phosphonate Group : Utilizing phosphorus oxychloride or phosphorus trichloride to introduce the phosphonate moiety.

- Addition of the Phenyl Group : Employing phenylacetaldehyde or similar derivatives to attach the phenyl group.

- Ketone Formation : Utilizing oxidation reactions to introduce the ketone functionality at the appropriate position.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that compounds with phosphonate groups often demonstrate significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (T47D) and glioblastoma (SNB-19) cells. The effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µg/mL) |

|---|---|

| T47D (Breast Cancer) | 15.4 |

| SNB-19 (Glioblastoma) | 12.7 |

| C32 (Melanoma) | 8.5 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Pathways : Phosphonates can inhibit key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells through mitochondrial pathways.

- Interaction with Cellular Receptors : The compound may interact with specific receptors that mediate cellular responses to stress or damage.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Antiproliferative Effects :

- Mechanistic Insights :

- Pharmacokinetics and Bioavailability :

特性

IUPAC Name |

1-dimethoxyphosphoryl-3-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P/c1-14-16(13,15-2)9-11(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJAUSGLWRLGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)CC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。